N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide
Overview
Description
N-(bicyclo[221]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the piperazine and phenylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, which can be further utilized in various applications .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the carbothioamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine: Shares the bicyclic core but differs in functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure but with different substituents.
1-Bicyclo(2.2.1)hept-2-yl-ethanone: Another bicyclic compound with a different functional group.
Uniqueness
N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide is unique due to the combination of its bicyclic structure with the phenylsulfonyl and carbothioamide groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-bicyclo[2.2.1]heptanyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c22-25(23,16-4-2-1-3-5-16)21-10-8-20(9-11-21)18(24)19-17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHXPXXBDSWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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